3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
Description
3-(4-Ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative characterized by a 1,4-dihydroquinolin-4-one core. Key structural features include:
- Position 3: A 4-ethoxybenzenesulfonyl substituent, combining sulfonyl (electron-withdrawing) and ethoxy (electron-donating) groups.
- Positions 6 and 7: Dimethoxy groups, which enhance solubility and influence electronic properties.
- 1,4-Dihydroquinolin-4-one core: The partially saturated quinoline ring may confer conformational flexibility compared to fully aromatic analogs.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO6S/c1-4-34-19-9-11-20(12-10-19)35(30,31)25-16-28(15-17-5-7-18(27)8-6-17)22-14-24(33-3)23(32-2)13-21(22)26(25)29/h5-14,16H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXFNDMLNHLWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinolinone core and the subsequent attachment of the ethoxyphenyl and fluorophenylmethyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of reaction parameters such as temperature and pressure, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to their reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical research.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The compound is structurally related to other sulfonyl-substituted quinolinones and triazole derivatives. Below is a detailed comparison:
Structural Analog: 3-(Benzenesulfonyl)-1-[(4-Chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one
Key Differences :
Functional Implications :
- Sulfonyl Group : The ethoxy group in the target compound introduces steric bulk and polarity, likely increasing aqueous solubility relative to the unsubstituted benzenesulfonyl group .
- Benzyl Group : Fluorine’s higher electronegativity and smaller van der Waals radius (1.47 Å vs. chlorine’s 1.75 Å) could enhance dipole interactions and reduce steric hindrance in biological targets .
Triazole-Based Analog: 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-Phenylethanone
Key Differences :
Functional Implications :
- Core Heterocycle: Quinolin-4-one derivatives are often associated with kinase or protease inhibition, while triazoles are more commonly linked to antimicrobial activity .
- Sulfonyl Role: In the triazole analog, the sulfonyl group is part of a biphenyl system, which may enhance π-π stacking, whereas in the target compound, it directly modulates the quinolinone’s electronic environment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
